

What are the physical properties of Lipoamido-PEG4-acid?

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Compound of Interest

Compound Name: *Lipoamido-PEG4-acid*

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Lipoamido-PEG4-acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of **Lipoamido-PEG4-acid**, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and surface modification applications. This document compiles available data on its chemical and physical characteristics, outlines relevant experimental protocols, and illustrates key reaction and application workflows.

Core Physical and Chemical Properties

Lipoamido-PEG4-acid is a versatile molecule featuring a lipoic acid moiety for stable anchoring to metal surfaces (such as gold and silver) and a terminal carboxylic acid for covalent conjugation to amine-containing molecules.^{[1][2]} The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties.^{[3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of **Lipoamido-PEG4-acid**.

Property	Value	Source(s)
Molecular Weight	453.6 g/mol	[3][4][5]
Chemical Formula	C ₁₉ H ₃₅ NO ₇ S ₂	[3][4][5]
CAS Number	1314378-10-3	[3][4][5]
Purity	Typically ≥95%	[3][4]
Storage Conditions	-20°C, desiccated	[3][5][6][7]
Appearance	Solid	[7]
pKa (Carboxylic Acid)	Not empirically determined; estimated to be ~4.5-5.0 in aqueous solution	Estimated
Solvent	Solubility	Source(s)
Methylene Chloride	Soluble	[6][8]
Dimethylacetamide (DMAC)	Soluble	[6][8]
Dimethyl Sulfoxide (DMSO)	Soluble	[6][8]
Acetonitrile	Limited solubility	[6][8]
Water	The hydrophilic PEG linker increases water solubility.[3][4] [5] Short-chain PEGs are generally highly soluble in water.[9][10]	General observation

Experimental Protocols

This section details methodologies for key experiments related to the characterization and application of **Lipoamido-PEG4-acid**.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This protocol is adapted for the determination of the pKa of the terminal carboxylic acid of **Lipoamido-PEG4-acid**.^{[2][11]}

Materials:

- **Lipoamido-PEG4-acid**
- Deionized water (carbonate-free)
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Buret

Procedure:

- Prepare a solution of **Lipoamido-PEG4-acid** in deionized water at a known concentration (e.g., 1 mM).
- Acidify the solution to approximately pH 2 with 0.1 M HCl.
- Place the solution on a magnetic stirrer and immerse the pH electrode.
- Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) at a time.
- Record the pH value after each addition, allowing the reading to stabilize.
- Continue the titration until the pH reaches approximately 12.

- Plot the pH versus the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve.

Bioconjugation to an Amine-Containing Molecule via EDC/NHS Chemistry

This protocol outlines the covalent coupling of **Lipoamido-PEG4-acid** to a primary amine-containing molecule, such as a protein or a peptide.[\[12\]](#)

Materials:

- **Lipoamido-PEG4-acid**
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Reaction Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., hydroxylamine or Tris buffer)
- Purification system (e.g., dialysis or size-exclusion chromatography)

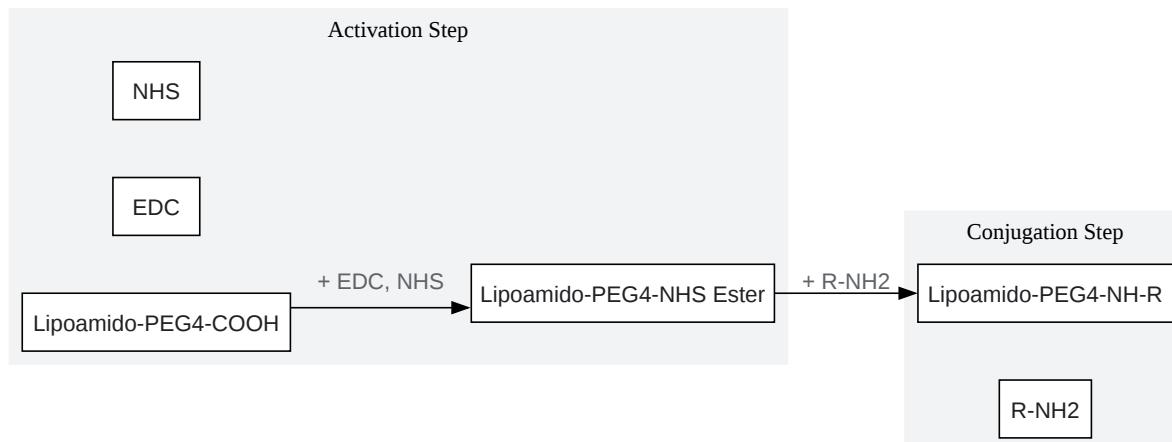
Procedure:

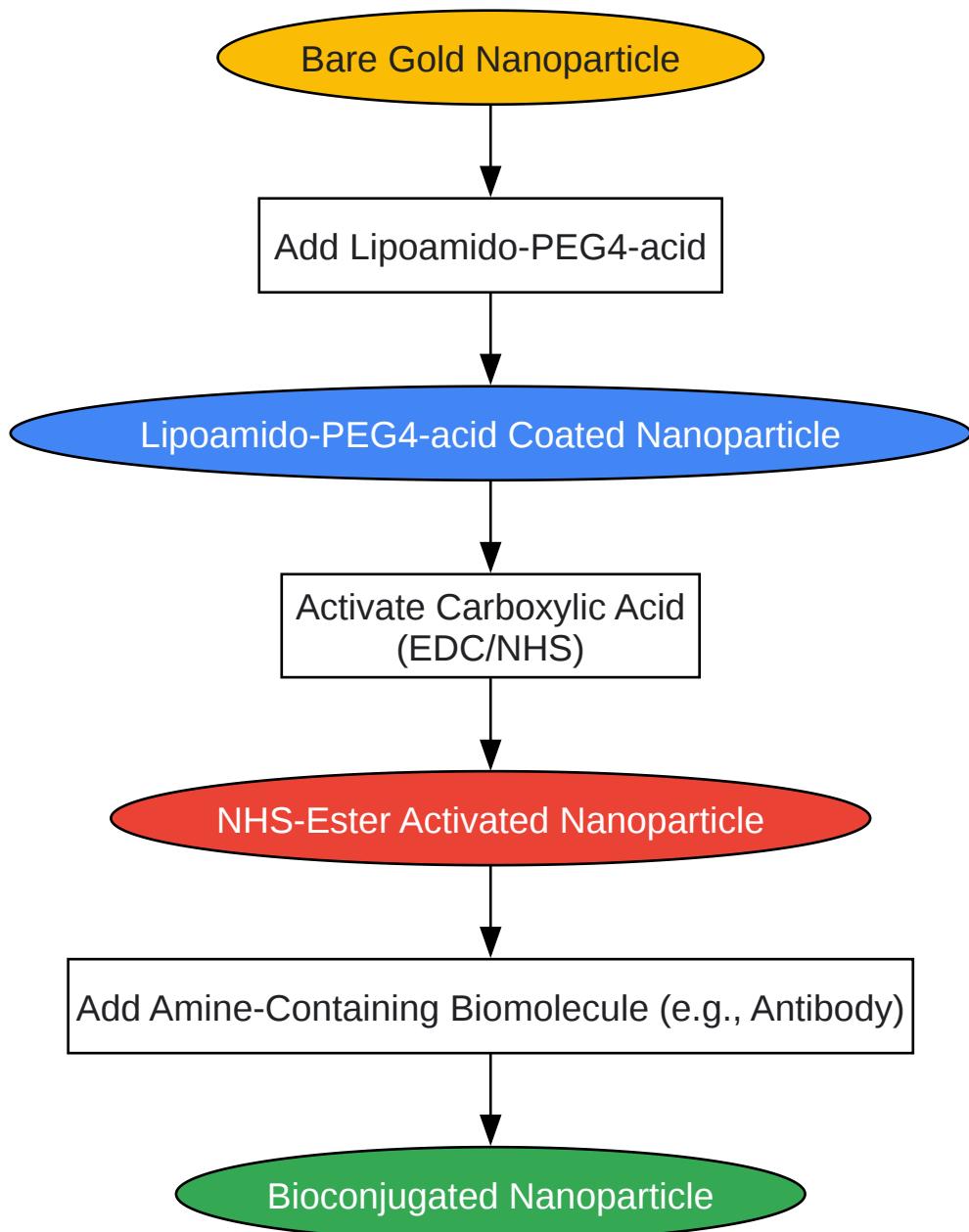
- Dissolve **Lipoamido-PEG4-acid** in the Activation Buffer.
- Add a molar excess of EDC and NHS to the **Lipoamido-PEG4-acid** solution to activate the carboxylic acid.
- Incubate for 15-30 minutes at room temperature.

- Dissolve the amine-containing molecule in the Reaction Buffer.
- Add the activated **Lipoamido-PEG4-acid** to the amine-containing molecule solution.
- Incubate for 2 hours at room temperature or overnight at 4°C.
- Add the quenching solution to stop the reaction.
- Purify the conjugate to remove unreacted reagents and byproducts.

Mandatory Visualizations

The following diagrams illustrate key workflows and reactions involving **Lipoamido-PEG4-acid**.





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